Sulfamerazine-13C6

描述

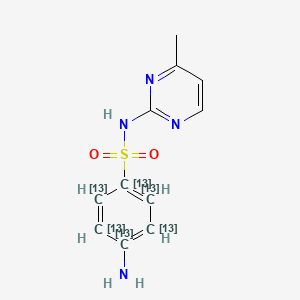

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-N-(4-methylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-PBZDKDNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746846 | |

| Record name | 4-Amino-N-(4-methylpyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-80-8 | |

| Record name | 4-Amino-N-(4-methylpyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sulfamerazine-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamerazine-13C6 is a stable isotope-labeled version of Sulfamerazine, a sulfonamide antibiotic. This guide provides a comprehensive overview of its chemical properties, mechanism of action, metabolic fate, and its critical application as an internal standard in analytical methodologies. The inclusion of carbon-13 atoms in the phenyl ring of this compound provides a distinct mass shift, making it an invaluable tool for precise quantification in complex biological matrices.

Chemical and Physical Properties

This compound is chemically identical to Sulfamerazine, with the exception of the isotopic labeling. This labeling does not alter its chemical reactivity or physical properties under normal conditions.

| Property | Value | Reference |

| Chemical Formula | C₅¹³C₆H₁₂N₄O₂S | [1] |

| Molecular Weight | 270.26 g/mol | [1] |

| CAS Number | 1196157-80-8 | [1] |

| Appearance | White to off-white solid powder | [2] |

| Solubility | Sparingly soluble in acetone, slightly soluble in alcohol, very slightly soluble in ether and chloroform. | [2] |

Mechanism of Action

Sulfamerazine, and by extension this compound, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the biosynthesis of nucleic acids and certain amino acids.[3][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfamerazine blocks the metabolic pathway, thereby halting bacterial growth and replication.[3][6] Mammalian cells are not affected as they obtain folic acid from their diet and lack the DHPS enzyme.[4]

Mechanism of Action of Sulfamerazine

Metabolism and Pharmacokinetics

The metabolism of Sulfamerazine primarily involves two pathways: N4-acetylation and hydroxylation.[7] The acetylation is carried out by the N-acetyltransferase (NAT) enzyme system.[7] Pharmacokinetic parameters of Sulfamerazine have been studied in various animal models, though data in humans is limited.

| Parameter | Species | Value | Reference |

| Elimination Half-life | Ewe lambs | 6.6 hours | |

| Absorption Half-life (oral) | Ewe lambs | 1.60 hours | |

| Bioavailability (oral) | Ewe lambs | ~81% | |

| Protein Binding | Swine | Lowest among tested species | [8] |

| Protein Binding | Horse | Statistically significant reciprocal correlation with acetylation | [8] |

| Metabolism | Calves and Cows | Predominantly hydroxylation at the methyl group of the pyrimidine side chain. | [7] |

Application as an Internal Standard in LC-MS/MS Analysis

The primary and most critical application of this compound is as an internal standard for the quantification of Sulfamerazine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its identical chemical nature to the analyte ensures it co-elutes and experiences similar matrix effects, while its distinct mass allows for separate detection and accurate quantification.

Workflow for Sulfamerazine Quantification

Experimental Protocols

While specific, detailed protocols are often laboratory- and matrix-dependent, the following provides a general framework for the analytical determination of Sulfamerazine using this compound as an internal standard.

General LC-MS/MS Method for Sulfonamide Analysis in Biological Matrices

This protocol outlines a general procedure for the extraction and analysis of Sulfamerazine from plasma.

1. Sample Preparation:

-

To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for Sulfamerazine and this compound would be monitored. These need to be optimized for the specific instrument used.

Sulfonamide Resistance

Bacterial resistance to sulfonamides, including Sulfamerazine, is a significant clinical concern. The primary mechanisms of resistance do not typically involve complex signaling pathways but rather genetic alterations that either reduce the affinity of the target enzyme for the drug or provide an alternative metabolic pathway.

-

Mutations in the folP gene: Alterations in the gene encoding dihydropteroate synthase (DHPS) can lead to an enzyme that has a lower binding affinity for sulfonamides while still retaining its function with the natural substrate, PABA.

-

Acquisition of sul genes: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for alternative, drug-resistant variants of DHPS. These enzymes are not effectively inhibited by sulfonamides.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Sulfamerazine in research and clinical settings. Its use as an internal standard in LC-MS/MS methodologies overcomes the challenges associated with sample matrix effects and variability in extraction recovery. A thorough understanding of the parent compound's mechanism of action, metabolism, and the prevalent mechanisms of bacterial resistance is crucial for its effective application in drug development and infectious disease research.

References

- 1. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 5. Compound | AntibioticDB [antibioticdb.com]

- 6. KEGG DRUG: Sulfamerazine [genome.jp]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Role of Sulfamerazine-13C6 in Advancing Bioanalytical and Pharmacokinetic Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, providing a robust method for the accurate quantification of drug molecules in complex biological matrices. Sulfamerazine-13C6, a stable isotope-labeled version of the sulfonamide antibiotic sulfamerazine, serves as an ideal internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its application in a representative experimental protocol, and the underlying principles that make it a superior choice for quantitative analysis.

Core Molecular Data

The key distinction between Sulfamerazine and its 13C-labeled counterpart lies in the mass of six carbon atoms within the benzene ring of the molecule. In this compound, these six carbon atoms are the heavier ¹³C isotope, resulting in a precise mass shift that is readily detectable by mass spectrometry. This predictable mass difference, without altering the chemical properties, is the foundation of its utility as an internal standard.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| Sulfamerazine | C₁₁H₁₂N₄O₂S | 264.31[1] | Standard, unlabeled compound. |

| This compound | ¹³C₆C₅H₁₂N₄O₂S | 270.26[2] | Contains six ¹³C isotopes in the phenyl group.[3] |

The increased molecular weight of this compound allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, while its identical chemical behavior ensures it experiences the same extraction efficiency, ionization response, and chromatographic retention as the analyte of interest. This co-elution is a significant advantage, particularly over deuterium-labeled standards which can sometimes exhibit slight chromatographic separation from the unlabeled analyte.[4]

Experimental Protocol: Quantification of Sulfamerazine in Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a representative experimental protocol for the determination of sulfamerazine concentrations in a biological matrix, such as human plasma, a common requirement in pharmacokinetic studies. This method utilizes this compound as an internal standard to ensure accuracy and precision.

Objective: To accurately quantify the concentration of sulfamerazine in plasma samples.

Methodology:

-

Sample Preparation:

-

Aliquots of plasma samples are thawed.

-

A known concentration of this compound (internal standard) in a suitable solvent (e.g., methanol) is spiked into each plasma sample, calibration standard, and quality control sample.

-

Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid) to the samples.

-

The samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analyte and internal standard, is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution is employed using a mobile phase consisting of two solvents, for example, 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient is optimized to achieve good chromatographic separation of sulfamerazine from other matrix components.

-

Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both sulfamerazine and this compound are monitored.

-

Sulfamerazine Transition: e.g., m/z 265.1 → 156.1

-

This compound Transition: e.g., m/z 271.1 → 162.1

-

-

-

Data Analysis:

-

The peak areas of the analyte (sulfamerazine) and the internal standard (this compound) are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentration of sulfamerazine in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of sulfamerazine, the following diagrams are provided.

Caption: Workflow for the quantification of sulfamerazine in plasma.

Caption: Mechanism of action of Sulfamerazine.

Conclusion

This compound is a critical tool for researchers in drug development and related fields. Its use as an internal standard in LC-MS/MS assays provides a level of accuracy and reliability that is essential for pharmacokinetic and bioanalytical studies. The detailed protocol and workflows presented in this guide offer a practical framework for the implementation of this powerful analytical technique. The inherent advantages of using a stable, isotopically labeled internal standard like this compound, which co-elutes with the analyte, cannot be overstated in the pursuit of high-quality, reproducible data.

References

- 1. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of sulfamethazine in swine and cattle feed by reversed-phase liquid chromatography with post-column derivatization: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfamerazine-13C6: A Technical Guide for Researchers

CAS Number: 1196157-80-8

This technical guide provides an in-depth overview of Sulfamerazine-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of sulfamerazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and biological interactions.

Core Compound Data

This compound is a labeled version of the sulfonamide antibiotic, sulfamerazine. The incorporation of six carbon-13 atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Reference |

| CAS Number | 1196157-80-8 | [1] |

| Molecular Formula | C₅¹³C₆H₁₂N₄O₂S | [1] |

| Molecular Weight | 270.26 g/mol | [1] |

| Synonyms | Benzene-1,2,3,4,5,6-13C6-sulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)- | [2] |

Mechanism of Action and Biological Relevance

Sulfamerazine, the unlabeled counterpart, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for bacterial DNA and protein synthesis. By blocking this pathway, sulfamerazine exhibits a bacteriostatic effect. The biological action of this compound is identical to that of sulfamerazine.

While the primary target of sulfamerazine is bacterial, some sulfonamides have been shown to exert immunomodulatory effects on host cells. Studies on the related compound sulfamethazine have demonstrated an influence on the production of inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines like TNF-α.[4][5][6][7]

Experimental Protocols

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of sulfamerazine residues in various biological and food matrices.

General Workflow for Sample Analysis

The following diagram outlines a typical workflow for the analysis of sulfamerazine in food products using this compound as an internal standard.

Detailed Protocol for Sulfamerazine Determination in Meat

This protocol is a composite based on methodologies described for the analysis of sulfonamides in meat products.[8][9][10][11]

1. Sample Preparation and Extraction:

-

Weigh 2.5 ± 0.1 g of homogenized meat tissue into a 50 mL polypropylene centrifuge tube.[12]

-

Fortify the sample with a known concentration of this compound solution (e.g., 100 µL of a 2.50 µg/mL solution to yield a 0.10 ppm concentration of the internal standard).[12]

-

Allow the sample to stand for 15 minutes to equilibrate.[12]

-

Add 10 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction process with another 10 mL of ethyl acetate.

-

Combine the supernatants.

2. Liquid-Liquid Partitioning:

-

Add 5 mL of glycine buffer and vortex for 1 minute.

-

Centrifuge and discard the organic (upper) layer.

-

Adjust the pH of the aqueous layer to 5.0 with acetic acid.

-

Add 10 mL of methylene chloride and vortex for 1 minute.

-

Centrifuge and collect the organic (lower) layer.

-

Repeat the extraction with another 10 mL of methylene chloride.

-

Combine the organic extracts.

3. Evaporation and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. UHPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for both sulfamerazine and this compound.

Detailed Protocol for Sulfamerazine Determination in Milk

This protocol is adapted from methods for sulfonamide analysis in dairy products.[13][14][15][16][17]

1. Sample Preparation and Extraction:

-

Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[13]

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.[13]

2. Fat Removal and Clean-up:

-

Transfer the supernatant to a new tube.

-

Add 5 mL of n-hexane and vortex for 1 minute to remove lipids.

-

Centrifuge and discard the upper hexane layer.

-

Transfer the lower layer to a clean tube.

3. Evaporation and Reconstitution:

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a 10% methanol/water mixture.[13]

4. UHPLC-MS/MS Analysis:

-

The analytical conditions are similar to those described for meat analysis, with potential adjustments to the gradient program to optimize separation for the milk matrix.

Potential Host Cell Interactions

While the primary mechanism of sulfamerazine is antibacterial, related sulfonamides have been shown to modulate host immune responses. This is a critical consideration for drug development professionals. The following diagram illustrates a potential pathway for the immunomodulatory effects of sulfonamides.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and matrices.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | CAS 1196157-80-8 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Trace determination of sulfonamides residues in meat with a combination of solid-phase microextraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fsis.usda.gov [fsis.usda.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. s4science.at [s4science.at]

Synthesis of Sulfamerazine-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing Sulfamerazine-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies. The synthesis involves a multi-step process commencing with commercially available 13C-labeled aniline, followed by acetylation, chlorosulfonation, condensation, and a final deacetylation step. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound originates from aniline-13C6, which undergoes a four-step transformation to yield the final product. The core of this process is the formation of a sulfonamide bond between a 13C-labeled phenylsulfonyl group and the amino group of 2-amino-4-methylpyrimidine. An acetyl protecting group is utilized for the aniline nitrogen to direct the chlorosulfonation and is subsequently removed in the final step.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Sulfamerazine-¹³C₆

This guide provides a detailed examination of the mechanism of action of Sulfamerazine, a sulfonamide antibiotic. It further elucidates the role of its stable isotope-labeled counterpart, Sulfamerazine-¹³C₆, in research and development. The information is tailored for professionals in the fields of pharmacology, microbiology, and drug development, offering insights into its biochemical pathways, the utility of isotopic labeling, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Folate Synthesis

Sulfamerazine, like all sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive antagonist in the bacterial folic acid (folate) synthesis pathway.[1][2][3] This pathway is crucial for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are essential for bacterial growth and replication.[4][5]

The Key Target: Dihydropteroate Synthase (DHPS)

The primary molecular target of Sulfamerazine is dihydropteroate synthase (DHPS), a critical enzyme in the folate pathway.[4][6][7] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[6]

Competitive Inhibition

Sulfamerazine is a structural analog of PABA.[2][8] Due to this structural similarity, it can bind to the active site of the DHPS enzyme, competitively inhibiting PABA from binding.[1][4] This action blocks the synthesis of dihydropteroate and, consequently, the production of dihydrofolic acid (DHF) and its active form, tetrahydrofolic acid (THF).[7][9] Without an adequate supply of THF, bacteria are unable to synthesize the necessary purines and thymidine for DNA replication and cell division, leading to the cessation of growth.[3][8][9]

Selective Toxicity

The selective toxicity of sulfonamides for bacteria is a key feature of their clinical efficacy. Bacteria must synthesize their own folate de novo using the DHPS pathway.[4] In contrast, mammals, including humans, lack this enzyme and acquire folate through their diet, making them unaffected by the inhibitory action of Sulfamerazine on this pathway.[2][3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Isotopic Purity of Sulfamerazine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Sulfamerazine-¹³C₆, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies. This document outlines the common methods for determining isotopic enrichment, presents typical data formats, and details the experimental protocols involved.

Introduction to Sulfamerazine-¹³C₆

Sulfamerazine is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA).[1][2][3] The ¹³C₆-labeled version of Sulfamerazine serves as an ideal internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise differentiation from the unlabeled endogenous compound.[4][5] The accuracy of such studies heavily relies on the isotopic purity of the labeled standard.

Chemical Structure:

-

Sulfamerazine: 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

-

Sulfamerazine-¹³C₆: 4-amino-N-(4-methyl-2-pyrimidinyl)[¹³C₆]benzenesulfonamide

The ¹³C atoms are incorporated into the phenyl ring of the molecule.[6][7]

Quantitative Data on Isotopic Purity

The isotopic purity of Sulfamerazine-¹³C₆ is a critical parameter that defines its quality and suitability for use as an internal standard. This data is typically provided in a Certificate of Analysis (CoA) from the supplier. While specific values vary by batch, a representative analysis is presented below.

Table 1: Representative Isotopic Distribution of Sulfamerazine-¹³C₆

| Species | Mass (m/z) | Relative Abundance (%) | Isotopic Enrichment (%) |

| Unlabeled (M+0) | 265.07 | < 0.1 | - |

| M+1 | 266.07 | < 0.5 | - |

| M+2 | 267.08 | < 1.0 | - |

| M+3 | 268.08 | < 1.0 | - |

| M+4 | 269.09 | < 2.0 | - |

| M+5 | 270.09 | < 5.0 | - |

| Labeled (M+6) | 271.09 | > 95.0 | > 99% |

Note: The data presented here is illustrative. Researchers should always refer to the specific Certificate of Analysis provided with their batch of Sulfamerazine-¹³C₆.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for ¹³C-labeled compounds like Sulfamerazine-¹³C₆ is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic enrichment due to its ability to resolve ions with very small mass differences.[8][9]

Methodology:

-

Sample Preparation: A stock solution of Sulfamerazine-¹³C₆ is prepared in a suitable solvent such as acetonitrile or methanol. This is further diluted to an appropriate concentration for analysis.

-

Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). A suitable reversed-phase column is used to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in a high-resolution mode (typically >60,000). Data is acquired in full scan mode to detect all isotopic species.

-

Data Analysis: The extracted ion chromatograms (EICs) for the unlabeled Sulfamerazine (M+0) and the ¹³C₆-labeled Sulfamerazine (M+6) are generated. The peak areas of these chromatograms are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C-NMR spectroscopy provides site-specific information about the isotopic enrichment at each carbon position.[10]

Methodology:

-

Sample Preparation: A precise amount of the Sulfamerazine-¹³C₆ sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). A known amount of an internal standard may also be added for quantification.[11]

-

NMR Data Acquisition: A high-field NMR spectrometer is used to acquire a quantitative ¹³C NMR spectrum. A long relaxation delay is employed to ensure full relaxation of all carbon nuclei for accurate integration.

-

Data Analysis: The signals in the ¹³C spectrum corresponding to the carbons of the phenyl ring are integrated. The isotopic enrichment is determined by comparing the integrals of the signals from the labeled compound to those of a known standard or by analyzing the relative intensities of the ¹³C satellites in the ¹H NMR spectrum.

Synthesis and Purification

The synthesis of Sulfamerazine-¹³C₆ involves the use of a ¹³C₆-labeled precursor for the phenyl ring. The subsequent purification steps are critical to remove any unlabeled or partially labeled species.

Conclusion

The isotopic purity of Sulfamerazine-¹³C₆ is a paramount parameter for its application as an internal standard in quantitative bioanalytical studies. Researchers must carefully consider the data provided in the Certificate of Analysis and understand the methodologies used for its determination. High-resolution mass spectrometry and quantitative NMR spectroscopy are the primary techniques for ensuring the high isotopic enrichment required for accurate and reliable experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 1196157-80-8 | LGC Standards [lgcstandards.com]

- 7. This compound | CAS 1196157-80-8 | LGC Standards [lgcstandards.com]

- 8. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isotopic 13C NMR spectrometry to assess counterfeiting of active pharmaceutical ingredients: site-specific 13C content of aspirin and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfamerazine-¹³C₆ for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfamerazine-¹³C₆, a stable isotope-labeled internal standard crucial for accurate quantification in analytical studies. Below, you will find information on its commercial suppliers, typical product specifications, its mechanism of action, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Suppliers and Product Specifications

Sulfamerazine-¹³C₆ is available from several reputable suppliers specializing in research chemicals and reference standards. While specific lot-to-lot variations exist, the following tables summarize the general product information and typical quality specifications offered by key vendors.

Table 1: Commercial Suppliers of Sulfamerazine-¹³C₆

| Supplier | Product Number(s) | Website |

| MedChemExpress | HY-B0512S1 | --INVALID-LINK-- |

| LGC Standards (distributor for Toronto Research Chemicals) | TRC-S689009 | --INVALID-LINK-- |

| Toronto Research Chemicals (TRC) | S689009 | --INVALID-LINK-- |

| CymitQuimica | TR-S689009 | --INVALID-LINK-- |

| Biomall (distributor for Toronto Research Chemicals) | S689009-1mg | --INVALID-LINK-- |

| Mithridion | rw2-trc-s689009-100mg | --INVALID-LINK-- |

Table 2: General Product Specifications for Sulfamerazine-¹³C₆

| Parameter | Typical Specification |

| Chemical Formula | ¹³C₆C₅H₁₂N₄O₂S |

| Molecular Weight | ~270.26 g/mol |

| CAS Number | 1196157-80-8 |

| Appearance | White to off-white solid |

| Format | Neat (solid) |

| Chemical Purity | ≥98% (as determined by HPLC/LC-MS)[1] |

| Isotopic Enrichment | ≥98% for ¹³C[1][2] |

| Storage | Store at -20°C for long-term stability |

Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[3][4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamerazine, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[5] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial proliferation.[5][6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfamerazine blocks the bacterial folic acid synthesis pathway.[6]

Experimental Protocol: Quantification of Sulfonamides in Milk using LC-MS/MS with a ¹³C-Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as Sulfamerazine-¹³C₆, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response.[7] The following is a representative protocol for the determination of sulfonamides in a complex matrix like milk, adapted from established methodologies.[5]

1. Materials and Reagents

-

Sulfamerazine-¹³C₆ (Internal Standard)

-

Native sulfonamide standards (for calibration curve)

-

Acetonitrile (ACN), LC-MS grade

-

Ethyl Acetate (EA), LC-MS grade

-

n-Hexane, HPLC grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Whole milk (for matrix-matched calibration and quality controls)

-

Polypropylene centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve Sulfamerazine-¹³C₆ in methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the stock solution with methanol/water (1:1, v/v).

-

Native Sulfonamide Stock Solutions (100 µg/mL each): Prepare individual stock solutions for each sulfonamide to be quantified in methanol.

-

Mixed Native Standard Working Solution (1 µg/mL): Combine aliquots of the individual native stock solutions and dilute with methanol/water (1:1, v/v).

-

Calibration Standards: Prepare a series of calibration standards by spiking blank milk samples with the mixed native standard working solution to achieve a desired concentration range (e.g., 1-100 ng/mL).

3. Sample Preparation

-

Pipette 5 mL of milk sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of the Sulfamerazine-¹³C₆ internal standard working solution.

-

Add 10 mL of a mixture of acetonitrile and ethyl acetate (6:4, v/v).

-

Vortex the tube vigorously for 1 minute to precipitate proteins and extract the sulfonamides.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer 6 mL of the supernatant to a clean 15 mL centrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute for defatting.

-

Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for 1 minute.

-

Centrifuge to separate the layers and transfer the lower aqueous methanol layer to a vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor and product ion transitions for each native sulfonamide and for Sulfamerazine-¹³C₆. The precursor ion will be the [M+H]⁺ adduct.

-

5. Data Analysis

-

Quantification is based on the ratio of the peak area of the native sulfonamide to the peak area of the corresponding ¹³C-labeled internal standard (Sulfamerazine-¹³C₆).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their concentrations.

-

The concentration of the sulfonamides in the unknown samples is determined from the linear regression of the calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

- 3. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 4. lubio.ch [lubio.ch]

- 5. acgpubs.org [acgpubs.org]

- 6. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 7. insightbio.com [insightbio.com]

An In-depth Technical Guide to the Safety and Handling of Sulfamerazine-13C6

This guide provides comprehensive safety and handling information for Sulfamerazine-13C6, an isotopically labeled form of the sulfonamide antibacterial agent, Sulfamerazine.[1][2] The following sections detail the toxicological properties, safe handling procedures, and emergency protocols to ensure the well-being of researchers, scientists, and drug development professionals.

Product Identification and Properties

This compound is a stable, isotopically labeled version of Sulfamerazine, used primarily as a tracer in research and drug development.[1][2] While it shares the same fundamental chemical structure as Sulfamerazine, its toxicological properties have not been fully investigated.[3] Therefore, it should be handled with the same precautions as the parent compound.

Table 1: Physical and Chemical Properties of Sulfamerazine

| Property | Value |

| Appearance | White Solid |

| Molecular Formula | C513C6H12N4O2S |

| Molecular Weight | 270.26 g/mol [1] |

| Melting Point | 234 - 238 °C / 453.2 - 460.4 °F[3] |

| Boiling Point | Not available |

| Solubility | Information not readily available |

| CAS Number | 1196157-80-8[1] |

Hazard Identification and Toxicological Data

This compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] However, it may cause skin and eye irritation.[4][5] Ingestion and inhalation should be avoided.[3]

Table 2: Toxicological Data for Sulfamerazine

| Test | Species | Route | Value |

| Acute Toxicity (LD50) | Mouse | Oral | 25000 mg/kg[6] |

Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin Contact: May cause skin irritation.[4]

-

Eye Contact: Causes serious eye irritation.[4]

-

Ingestion: May be harmful if swallowed.[4]

Chronic effects and carcinogenicity have not been fully investigated.[3][6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]

-

Ensure adequate ventilation to avoid dust formation and inhalation.[3][4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke in areas where the compound is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store at -20°C for up to one year or at -80°C for up to two years for stock solutions.[7]

-

Shipping is typically done at room temperature in the continental US.[2]

Experimental Protocols

The following is a generalized protocol for the safe handling of this compound in a research laboratory setting.

Protocol 1: General Laboratory Handling of this compound

-

Receiving and Inspection: Upon receipt, inspect the container for any damage. Verify that the product name and CAS number match the order.

-

Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Weighing and Solution Preparation:

-

Conduct all weighing and solution preparation in a chemical fume hood or a well-ventilated area to minimize dust inhalation.

-

Use a dedicated spatula and weighing paper.

-

To prepare a stock solution, slowly add the weighed solid to the desired solvent. Once prepared, aliquot the solution to prevent repeated freeze-thaw cycles.[7]

-

-

Experimental Use:

-

Handle all solutions containing this compound with care to avoid spills and aerosol generation.

-

Clearly label all containers with the compound name, concentration, and date.

-

-

Spill and Waste Disposal:

-

Decontamination: Clean all work surfaces and equipment thoroughly after use.

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: No specific hazards are known.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for the safe handling of this compound.

Caption: Logical relationship of safety precautions for this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. Sulfamerazine | CAS#:127-79-7 | Chemsrc [chemsrc.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. medchemexpress.com [medchemexpress.com]

Stability and Storage of Sulfamerazine-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations for the stability and appropriate storage of Sulfamerazine-13C6, a stable isotope-labeled internal standard essential for quantitative bioanalytical studies. Ensuring the integrity of this compound is paramount for generating accurate and reproducible data in research and drug development.

Core Principles of Stability for Isotope-Labeled Compounds

Stable isotope-labeled compounds like this compound are valued for their use as internal standards in mass spectrometry-based quantification. Their chemical stability is governed by the same factors as their unlabeled counterparts, including temperature, light, humidity, and oxygen. The primary goals of a stability program are to maintain the compound's chemical purity by preventing degradation and to ensure its isotopic enrichment remains unchanged.

Recommended Storage Conditions

Based on available data from suppliers, the recommended storage conditions for this compound are summarized below. Adherence to these conditions is crucial for maintaining the compound's integrity over time.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] or 20°C[2] (Long-term) | Reduces the rate of potential chemical degradation. The variability in recommendations suggests that users should refer to the Certificate of Analysis provided by the specific supplier. |

| Light | Protect from light | Sulfonamides can be susceptible to photodegradation.[3] Storage in amber vials or in the dark is recommended. |

| Humidity | Store in a dry place | Minimizes hydrolysis and other moisture-related degradation pathways. |

| Atmosphere | Well-ventilated place, tightly closed containers[4] | Prevents oxidation and contamination. |

Note: For solutions, storage conditions may differ. It is advisable to prepare solutions fresh or conduct stability studies for solutions stored for extended periods.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, the known degradation pathways for sulfonamides include:

-

Hydrolysis: Cleavage of the sulfonamide bond can occur, particularly at extreme pH values and elevated temperatures.

-

Oxidation: The aniline moiety is susceptible to oxidation.

-

Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of various degradation products.[3] Studies on other sulfonamides have shown that photodegradation is a significant removal mechanism in aqueous media.[3]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve the following experimental protocols. These are generalized procedures based on industry best practices for stability testing of pharmaceutical compounds and stable isotope-labeled standards.

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions: Expose the solutions to a range of harsh conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80°C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS). The method should be capable of separating the parent compound from all significant degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Sample Storage: Store aliquots of solid this compound under the following conditions:

-

Long-Term: 2-8°C or 20°C (as recommended) at ambient humidity.

-

Accelerated: 40°C / 75% Relative Humidity (RH).

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Purity: Using a validated HPLC-UV method.

-

Identity: Confirm the structure using mass spectrometry.

-

Isotopic Enrichment: Assess using high-resolution mass spectrometry (HRMS) to ensure the isotopic label has not been compromised.

-

Visualizations

Experimental Workflow for Stability Testing

Logical Relationship for Storage Recommendations

Conclusion

The stability of this compound is critical for its intended use as an internal standard. While specific, publicly available stability data for this labeled compound is limited, general principles for the storage of sulfonamides and stable isotope-labeled compounds provide a strong framework for ensuring its integrity. By adhering to the recommended storage conditions—controlling temperature, protecting from light, and minimizing exposure to moisture—researchers can be confident in the quality and reliability of their analytical results. For critical applications, it is recommended to perform in-house stability assessments, particularly for solutions of the compound. Always refer to the supplier's Certificate of Analysis for specific storage recommendations.

References

Unlocking Cellular Secrets: A Technical Guide to Carbon-13 Labeled Compounds in Research

An in-depth exploration of the applications, methodologies, and data interpretation of carbon-13 isotope tracing for researchers, scientists, and drug development professionals.

The advent of stable isotope labeling has revolutionized our understanding of complex biological systems. Among these, carbon-13 (¹³C), a non-radioactive isotope of carbon, has emerged as an indispensable tool for tracing the flow of carbon atoms through intricate metabolic and signaling networks. This technical guide provides a comprehensive overview of the core applications of ¹³C labeled compounds in research, with a focus on metabolic pathway analysis, quantitative proteomics, and drug development. Detailed experimental protocols, structured data presentation, and visual representations of key pathways and workflows are provided to empower researchers in leveraging this powerful technology.

Metabolic Pathway Analysis: Charting the Course of Cellular Metabolism with ¹³C-Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) using ¹³C labeled substrates is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1][2] By introducing a ¹³C-labeled nutrient, such as glucose or glutamine, into a biological system, researchers can track the incorporation and distribution of the ¹³C atoms into downstream metabolites.[3] The resulting labeling patterns, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a wealth of information about the activity of various metabolic pathways.[2][3]

Core Principles of ¹³C-MFA

The fundamental principle of ¹³C-MFA lies in the fact that different metabolic pathways result in distinct patterns of ¹³C incorporation into metabolites.[2] For instance, the metabolism of [1,2-¹³C₂]glucose through glycolysis versus the pentose phosphate pathway (PPP) will produce lactate with different isotopic labeling patterns, allowing for the quantification of the relative flux through these two pathways.[3] Computational modeling is then employed to deduce the intracellular fluxes that best explain the experimentally measured labeling patterns.[2]

Experimental Workflow for ¹³C-MFA

A typical ¹³C-MFA experiment follows a well-defined workflow, from initial experimental design to final data analysis.

Quantitative Data in ¹³C-MFA

The output of a ¹³C-MFA study is a flux map, which is a quantitative representation of the rates of all the reactions in the metabolic model. These data are typically presented in tables, allowing for easy comparison between different experimental conditions.

| Reaction | Control Flux (nmol/10⁶ cells/hr) | Treated Flux (nmol/10⁶ cells/hr) | Fold Change | p-value |

| Glucose Uptake | 150.0 ± 12.5 | 225.0 ± 18.7 | 1.50 | <0.01 |

| Glycolysis (Glucose -> Pyruvate) | 135.0 ± 11.2 | 202.5 ± 16.8 | 1.50 | <0.01 |

| Lactate Secretion | 120.0 ± 10.0 | 180.0 ± 15.0 | 1.50 | <0.01 |

| Pentose Phosphate Pathway (G6P -> R5P) | 15.0 ± 2.1 | 20.0 ± 2.8 | 1.33 | <0.05 |

| TCA Cycle (Citrate Synthase) | 30.0 ± 3.5 | 25.0 ± 3.0 | 0.83 | >0.05 |

| Glutamine Uptake | 40.0 ± 4.2 | 60.0 ± 6.3 | 1.50 | <0.01 |

Table 1: Example of a quantitative data table from a ¹³C-MFA study comparing metabolic fluxes in control versus treated cancer cells. Data are presented as mean ± standard deviation.

Detailed Experimental Protocol: ¹³C-MFA of Cancer Cells

Objective: To quantify the changes in central carbon metabolism in a cancer cell line upon treatment with a targeted inhibitor.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for extraction)

-

LC-MS/MS system

Methodology:

-

Cell Seeding and Culture: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture cells in standard DMEM supplemented with 10% FBS and antibiotics.

-

Labeling Medium Preparation: Prepare DMEM containing the desired concentration of [U-¹³C₆]-glucose and supplemented with 10% dFBS.

-

Isotopic Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed ¹³C-labeling medium. Incubate for a period sufficient to reach isotopic steady-state (typically 24-48 hours).

-

Metabolic Quenching and Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

-

Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the wells to quench metabolic activity.

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Perform a three-phase extraction by adding chloroform and water to separate the polar metabolites (in the aqueous phase) from the lipids and proteins.

-

-

Sample Analysis: Analyze the polar metabolite extracts by LC-MS/MS to determine the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C. Use a computational flux analysis software package (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the experimental data.

Quantitative Proteomics: Unraveling the Proteome with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[4] This technique relies on the metabolic incorporation of "heavy" ¹³C- and/or ¹⁵N-labeled amino acids into the entire proteome of one cell population, while a control population is grown in a "light" medium containing the natural, unlabeled amino acids.[4]

The SILAC Principle

The two cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Since the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by their mass difference in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[4]

SILAC Experimental Workflow

The SILAC workflow is a robust and reproducible method for quantitative proteomics.

Quantitative Data in SILAC

The results of a SILAC experiment are typically presented as a list of identified proteins with their corresponding heavy-to-light (H/L) or light-to-heavy (L/H) ratios, which indicate the relative abundance of each protein between the two conditions.

| Protein Accession | Gene Name | H/L Ratio | log₂(H/L Ratio) | p-value | Regulation |

| P06733 | ENO1 | 2.15 | 1.10 | 0.001 | Upregulated |

| P62258 | ACTG1 | 1.02 | 0.03 | 0.89 | Unchanged |

| P14618 | HSPA5 | 0.48 | -1.06 | 0.005 | Downregulated |

| Q06830 | HSP90B1 | 3.50 | 1.81 | <0.001 | Upregulated |

| P60709 | ACTB | 0.99 | -0.01 | 0.95 | Unchanged |

Table 2: Example of a quantitative data table from a SILAC experiment comparing the proteomes of two different cell states. The H/L ratio represents the relative abundance of each protein in the "heavy" labeled sample compared to the "light" labeled sample.[5][6]

Detailed Experimental Protocol: SILAC for Quantitative Proteomics

Objective: To identify and quantify changes in protein expression in response to a drug treatment.

Materials:

-

Cell line of interest

-

SILAC-compatible DMEM/RPMI medium (lacking lysine and arginine)

-

"Light" L-lysine and L-arginine

-

"Heavy" ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Methodology:

-

Cell Adaptation: Culture the cells for at least five passages in the SILAC medium supplemented with either "light" or "heavy" amino acids and 10% dFBS to ensure complete incorporation of the labeled amino acids.

-

Experimental Treatment: Treat the "heavy" labeled cells with the drug of interest for the desired duration. The "light" labeled cells serve as the vehicle-treated control.

-

Cell Harvesting and Lysis: Harvest both cell populations, wash with PBS, and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cell pellet in lysis buffer.

-

Protein Digestion:

-

Quantify the protein concentration of the lysate.

-

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides overnight with trypsin.

-

-

Peptide Fractionation and Desalting: Fractionate the peptide mixture using strong cation exchange or high-pH reversed-phase chromatography to reduce sample complexity. Desalt the peptide fractions using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

-

Data Analysis: Use a proteomics software package (e.g., MaxQuant) to identify the peptides and proteins and to quantify the H/L ratios for each identified protein.

Drug Development: Illuminating Metabolic Fates and Pharmacokinetics

¹³C-labeled compounds are invaluable tools in drug development, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] By replacing one or more carbon atoms in a drug molecule with ¹³C, researchers can trace its fate in biological systems with high specificity and sensitivity.[7]

Applications in Drug Metabolism

-

Metabolite Identification: Co-administering a 1:1 mixture of the unlabeled drug and its ¹³C-labeled analog results in a characteristic doublet in the mass spectrum for the parent drug and its metabolites, making them easily distinguishable from endogenous compounds.

-

Reaction Phenotyping: ¹³C-labeled substrates can be used in in vitro assays with human liver microsomes or recombinant cytochrome P450 enzymes to identify the specific enzymes responsible for metabolizing a drug.[7]

-

Pharmacokinetics: ¹³C-labeled drugs can be used in human "microdose" studies to determine the pharmacokinetic profile of a drug with high sensitivity, minimizing the exposure of healthy volunteers to a new chemical entity.

Quantitative Data in Pharmacokinetic Studies

Pharmacokinetic parameters derived from studies using ¹³C-labeled drugs are presented in tables to summarize the drug's behavior in the body.

| Parameter | Unit | Value (Mean ± SD) |

| Cₘₐₓ (Maximum Concentration) | ng/mL | 150.2 ± 25.8 |

| Tₘₐₓ (Time to Maximum Concentration) | hours | 2.5 ± 0.8 |

| AUC₀₋ₜ (Area Under the Curve) | ng·h/mL | 1250.6 ± 210.4 |

| t₁/₂ (Elimination Half-life) | hours | 8.2 ± 1.5 |

| CL/F (Apparent Clearance) | L/h | 15.8 ± 3.2 |

| Vd/F (Apparent Volume of Distribution) | L | 180.5 ± 35.7 |

Table 3: Example of a table summarizing the key pharmacokinetic parameters of a ¹³C-labeled drug candidate after oral administration in healthy volunteers.

Detailed Experimental Protocol: In Vitro Drug Metabolism with Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of a new drug candidate using ¹³C-labeling.

Materials:

-

¹³C-labeled drug candidate

-

Unlabeled drug candidate

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Potassium phosphate buffer

-

Acetonitrile

-

LC-MS/MS system

Methodology:

-

Incubation Mixture Preparation: Prepare a 1:1 mixture of the unlabeled and ¹³C-labeled drug candidate.

-

Incubation:

-

Pre-incubate the HLMs with the drug mixture in potassium phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent drug (both unlabeled and ¹³C-labeled) and the appearance of metabolites (which will also exhibit a characteristic isotopic doublet).

-

Data Analysis:

-

Calculate the in vitro half-life and intrinsic clearance of the drug.

-

Identify the structures of the major metabolites based on their mass-to-charge ratios and fragmentation patterns.

-

Signaling Pathways: Connecting Metabolism and Cellular Regulation

The intricate interplay between cellular metabolism and signaling pathways is a rapidly evolving area of research. ¹³C-MFA has emerged as a powerful tool to dissect these connections by providing a quantitative measure of metabolic reprogramming in response to changes in signaling activity.[8]

The mTOR Signaling Pathway: A Nexus of Growth and Metabolism

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[9] The mTOR signaling pathway integrates a wide range of upstream signals, including growth factors, nutrients (such as amino acids and glucose), and cellular energy status, to control anabolic and catabolic processes.[9]

¹³C-MFA studies have been instrumental in demonstrating how mTOR signaling reprograms cellular metabolism. For example, activation of mTORC1 has been shown to increase glucose uptake and glycolytic flux, while simultaneously shunting glucose-derived carbon into the pentose phosphate pathway to support nucleotide and lipid biosynthesis.[8]

Environmental and Agricultural Sciences: Tracing Carbon in Ecosystems

The applications of ¹³C-labeled compounds extend beyond the laboratory and into the field, providing valuable insights into carbon cycling in terrestrial and aquatic ecosystems.

Soil Carbon Dynamics

By introducing ¹³C-labeled plant litter or CO₂ into a soil ecosystem, researchers can trace the flow of carbon through different soil organic matter fractions and into the microbial biomass.[1][10] This allows for the quantification of carbon sequestration rates and the investigation of how different land management practices affect soil carbon storage.[1]

Plant Physiology

¹³C labeling is used to study carbon allocation in plants, tracing the movement of photosynthetically fixed carbon from the leaves to the roots and other sink tissues. This information is crucial for understanding plant growth and for developing strategies to improve crop yields.

Quantitative Data in Soil Carbon Studies

| Soil Fraction | ¹³C Enrichment (δ¹³C ‰) - Control | ¹³C Enrichment (δ¹³C ‰) - Labeled |

| Bulk Soil | -25.2 ± 0.5 | -15.8 ± 0.8 |

| Particulate Organic Matter | -26.1 ± 0.6 | -10.2 ± 1.1 |

| Mineral-Associated Organic Matter | -24.8 ± 0.4 | -18.5 ± 0.7 |

| Microbial Biomass | -25.5 ± 0.7 | -5.3 ± 1.5 |

Table 4: Example of a quantitative data table from a ¹³C-labeling study investigating the incorporation of labeled plant residue into different soil organic matter fractions.[10]

Detailed Experimental Protocol: ¹³C-CO₂ Labeling of Soil Columns

Objective: To trace the incorporation of newly fixed carbon into soil organic matter and microbial biomass.

Materials:

-

Intact soil columns

-

¹³C-labeled CO₂ gas

-

Airtight labeling chamber

-

Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS)

Methodology:

-

Soil Column Collection: Collect intact soil columns from the field site of interest.

-

Plant Growth: Grow a model plant species in the soil columns under controlled environmental conditions.

-

¹³C-CO₂ Labeling: Place the soil columns with the growing plants into an airtight chamber and introduce ¹³C-labeled CO₂ for a defined period (a "pulse").

-

Sampling: At various time points after the labeling pulse, harvest the plants and collect soil samples.

-

Sample Processing:

-

Separate the plant material into shoots and roots.

-

Fractionate the soil samples into different organic matter pools (e.g., by density fractionation).

-

Extract the microbial biomass from a subsample of the soil.

-

-

Isotope Analysis: Analyze the ¹³C content of the plant material, soil fractions, and microbial biomass using a GC-IRMS.

-

Data Analysis: Calculate the amount of ¹³C incorporated into each pool to determine the allocation of newly fixed carbon.

Conclusion

Carbon-13 labeled compounds have become an indispensable tool across a wide range of scientific disciplines. From elucidating the intricate details of cellular metabolism and protein expression to tracking the fate of new drugs and carbon in the environment, the applications of ¹³C isotope tracing are vast and continue to expand. The detailed protocols, data presentation formats, and visual workflows provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the power of this versatile technology in their own investigations. As analytical instrumentation and computational modeling tools continue to advance, the insights gained from ¹³C labeling will undoubtedly continue to push the boundaries of our scientific knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 5. Visual workflows for 13C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation in the solid-state 13C NMR analysis of soil and organic soil fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. key pharmacokinetic parameters: Topics by Science.gov [science.gov]

- 8. Isotope fractionation and 13C enrichment in soil profiles during the decomposition of soil organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C isotopic signature and C concentration of soil density fractions illustrate reduced C allocation to subalpine grassland soil under high atmospheric N deposition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sulfamerazine-13C6 in Advancing Antibacterial Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Sulfamerazine-13C6 in modern antibacterial research. As a stable isotope-labeled internal standard, this compound is a critical tool for the precise quantification of Sulfamerazine in complex biological matrices. This guide details the mechanism of action of Sulfamerazine, provides comprehensive experimental protocols where this compound is instrumental, presents relevant quantitative data, and visualizes key pathways and workflows to support research and development in the antibacterial field.

Introduction to Sulfamerazine and its Labeled Analog

Sulfamerazine is a sulfonamide antibiotic that has been historically effective against a range of bacterial infections.[1][2] Its mechanism of action is well-established and targets a crucial metabolic pathway in bacteria, the folate biosynthesis pathway.[3] To accurately study the pharmacokinetics and metabolic fate of Sulfamerazine, a reliable internal standard is necessary for analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, with its six carbon-13 isotopes, serves this purpose, allowing for precise differentiation from the unlabeled drug in biological samples.[4]

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfamerazine exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is vital for the production of nucleic acids and certain amino acids in bacteria.[3] By blocking this pathway, Sulfamerazine effectively halts bacterial growth and replication.

Figure 1: Simplified diagram of the bacterial folate biosynthesis pathway and the inhibitory action of Sulfamerazine.

Quantitative Data

The primary role of this compound is as an internal standard for the accurate quantification of Sulfamerazine. The following tables summarize the antibacterial activity and pharmacokinetic parameters of the parent compound, Sulfamerazine, which are determined using methodologies that rely on such internal standards.

Antibacterial Activity of Sulfamerazine

The antibacterial efficacy of Sulfamerazine is typically determined by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 64 - 256 | [5] |

| Staphylococcus aureus (Clinical Isolates) | 32 - 512 | [6] |

| Escherichia coli | MIC discussed in computational examples | [7] |

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamerazine against common bacterial pathogens.

Pharmacokinetic Parameters of Sulfamerazine

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is essential for generating accurate data in these studies.

| Animal Model | Administration | Key Pharmacokinetic Parameters | Reference |

| Ewe Lambs | IV and Oral | Biological half-life: 6.6 hours; ~81% oral absorption | [1][2] |

| Pigs | IV and Oral | Distribution half-life: 0.46 hour; Elimination half-life: 16.9 hours; Oral bioavailability: 85.8% | [8] |

| Calves, Cattle, Horses, Sheep | IV | Exponential excretion observed in all species | [9] |

| Horses | Crossover Trial | Extensively metabolized, primarily to 5-hydroxypyrimidine derivative | [10] |

| Calves and Cows | N4-acetyl and hydroxy metabolites identified | [11] |

Table 2: Summary of Pharmacokinetic Parameters of Sulfamerazine in various animal models.

Experimental Protocols

Detailed methodologies are provided below for key experiments where this compound is a critical component, primarily as an internal standard.

Quantification of Sulfamerazine in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of Sulfamerazine in plasma, with this compound used as an internal standard to ensure accuracy.

Figure 2: General workflow for the quantification of Sulfamerazine in plasma using LC-MS/MS with an internal standard.

Methodology:

-

Sample Preparation:

-